molecular formula C13H13N3OS B185513 2-methoxy-1-naphthaldehyde thiosemicarbazone CAS No. 65110-22-7

2-methoxy-1-naphthaldehyde thiosemicarbazone

Cat. No.: B185513
CAS No.: 65110-22-7
M. Wt: 259.33 g/mol
InChI Key: DXTYDDVJOBCCHE-OVCLIPMQSA-N
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Description

2-methoxy-1-naphthaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones.

Preparation Methods

The synthesis of 2-methoxy-1-naphthaldehyde thiosemicarbazone typically involves the reaction of 2-methoxy-1-naphthaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methoxy-1-naphthaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Scientific Research Applications

2-methoxy-1-naphthaldehyde thiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that thiosemicarbazones, including this compound, have potential therapeutic applications due to their ability to inhibit certain enzymes and pathways.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-1-naphthaldehyde thiosemicarbazone involves its interaction with metal ions and enzymes. It can form stable complexes with metal ions, which can then interact with biological molecules and pathways. The compound’s ability to inhibit enzymes is due to its binding to the active sites, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-1-naphthaldehyde thiosemicarbazone include other thiosemicarbazones such as:

Properties

CAS No.

65110-22-7

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea

InChI

InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+

InChI Key

DXTYDDVJOBCCHE-OVCLIPMQSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N

Key on ui other cas no.

65110-22-7

Origin of Product

United States

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